molecular formula C17H13F3N2O2S B2784680 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034596-51-3

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2784680
CAS No.: 2034596-51-3
M. Wt: 366.36
InChI Key: PKAASKSTKPPPMQ-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of furan, thiophene, and nicotinamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the desired product. Key steps may include:

    Formation of the furan-3-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiophene-2-yl intermediate: This often involves the use of sulfur-containing reagents and cyclization reactions.

    Coupling of intermediates: The furan and thiophene intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

    Introduction of the nicotinamide moiety: This step typically involves the reaction of the coupled intermediate with nicotinic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan and thiophene rings can participate in π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-methylpyridine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

    N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-chloronicotinamide: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-4-1-11(9-22-15)16(23)21-7-5-13-2-3-14(25-13)12-6-8-24-10-12/h1-4,6,8-10H,5,7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAASKSTKPPPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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